These properties make biotin-PEG23-amine a valuable tool in scientific research, particularly in the following areas:
Biotin-PEG23-amine can be used to link biotin to various biomolecules such as proteins, antibodies, and nucleic acids []. This biotinylation process allows researchers to purify, detect, and manipulate these molecules using the strong biotin-avidin interaction.
Biotin-PEG23-amine can be used to create targeted drug delivery systems. By attaching a drug molecule to biotin-PEG23-amine, researchers can leverage the biotin-avidin interaction to deliver the drug to specific cells or tissues [].
Biotin-PEG23-amine is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a new class of drugs that hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.
Biotin-Polyethylene Glycol 23-amine is a specialized compound that combines biotin, a vitamin known for its role in cellular metabolism, with a long polyethylene glycol (PEG) chain. This compound features a primary amine group at one end and a biotin moiety at the other, allowing it to serve as an effective linker in various biochemical applications. The PEG component enhances water solubility and stability, making it suitable for conjugating with proteins, peptides, and other biomolecules. The molecular weight of Biotin-PEG23-amine is approximately 1299.61 g/mol .
These reactions enable the rapid and efficient functionalization of biomolecules, which is crucial for applications in bioconjugation and drug delivery.
Biotin-PEG23-amine exhibits significant biological activity due to its ability to facilitate the targeting and delivery of therapeutic agents. The biotin moiety allows for specific binding to avidin or streptavidin, proteins that have a high affinity for biotin. This property is exploited in various applications such as:
The synthesis of Biotin-PEG23-amine typically involves the following steps:
Biotin-PEG23-amine has a wide range of applications across various fields:
Studies have shown that compounds like Biotin-PEG23-amine significantly improve the intracellular uptake of conjugated proteins compared to non-biotinylated counterparts. For instance, research demonstrated that biotinylation enhances the delivery efficiency of proteins like lysozyme and bovine serum albumin when conjugated with PEG . This enhancement is attributed to the specific binding interactions between biotinylated molecules and avidin or streptavidin.
Several compounds share structural similarities with Biotin-PEG23-amine but differ in their functional groups or length of the PEG chain. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Biotin-PEG2-amine | Shorter PEG chain (2 units) | Faster reaction kinetics due to shorter linker |
Biotin-PEG6-amine | Medium-length PEG chain (6 units) | Balances solubility and flexibility |
Biotin-PEG11-amine | Longer PEG chain (11 units) | Enhanced stability but may reduce reactivity |
Biotin-PEG23-azide | Azide functional group instead of amine | Suitable for click chemistry applications |
Biotin-PEG23-amine stands out due to its long PEG chain, which provides enhanced solubility and flexibility compared to shorter PEG linkers. Its unique structure allows for versatile applications in drug delivery and diagnostics while maintaining effective binding properties through its biotin component.
Biotin-PEG23-amine represents a specialized polyethylene glycol derivative containing a biotin group and a terminal primary amine group [1]. The molecular structure consists of three primary components: a biotin moiety, a polyethylene glycol (PEG) spacer with 23 ethylene glycol repeating units, and a terminal primary amine functional group [3]. The biotin portion contains a bicyclic structure with a ureido ring fused to a tetrahydrothiophene ring, which is responsible for its strong binding affinity to avidin and streptavidin proteins [5].
The molecular formula of Biotin-PEG23-amine is C58H114N4O25S, with a precise molecular weight of 1299.61 g/mol [1] [4]. The compound features four nitrogen atoms: two within the biotin ureido group, one in the amide linkage connecting the biotin to the PEG chain, and one in the terminal primary amine [6]. The sulfur atom is located within the tetrahydrothiophene ring of the biotin moiety [7]. The 25 oxygen atoms are distributed throughout the structure, with 23 forming the ether linkages in the PEG chain, and two present in the carbonyl groups (one in the biotin ureido group and one in the amide linkage) [3] [4].
The PEG spacer consists of 23 repeating ethylene glycol units (-CH2CH2O-), creating a flexible, hydrophilic chain that extends approximately 87 Å in length [4]. This extended spacer arm serves to increase the distance between the biotin group and the terminal amine, reducing steric hindrance during binding interactions [5]. The CAS number assigned to Biotin-PEG23-amine is 604786-74-5, providing a unique identifier for this specific chemical entity [4] [7].
Property | Value |
---|---|
Molecular Formula | C58H114N4O25S |
Molecular Weight (g/mol) | 1299.61 |
CAS Number | 604786-74-5 |
Appearance | White to off-white solid/semi-solid |
Purity (%) | 94-98 (varies by manufacturer) |
PEG Spacer Length | 23 ethylene glycol units (71 atoms, 87.0 Å) |
Functional Groups | Biotin and primary amine |
Table 1: Physicochemical Properties of Biotin-PEG23-amine [1] [3] [4]
Biotin-PEG23-amine typically appears as a white to off-white solid or semi-solid substance at room temperature [1] [7]. The compound exhibits a waxy consistency due to the presence of the long PEG chain, which contributes to its physical characteristics [5]. Commercial preparations of Biotin-PEG23-amine generally have a purity ranging from 94% to 98%, depending on the manufacturer and purification methods employed [6] [7].
The stability profile of Biotin-PEG23-amine is influenced by various environmental factors including temperature, pH, and storage conditions [15]. In its solid state, the compound demonstrates excellent stability when stored at -20°C, remaining viable for more than two years without significant degradation [13]. When stored at 4°C, the solid form maintains stability for approximately one year, while storage at room temperature (25°C) reduces the stability period to about six months [15] [18].
In aqueous solutions, Biotin-PEG23-amine exhibits decreased stability compared to its solid form [17]. Solutions stored at -20°C remain stable for approximately six months, while those kept at 4°C maintain integrity for about one month [15]. At room temperature, aqueous solutions should be used within one week to ensure optimal chemical integrity [18]. The compound demonstrates excellent stability in neutral pH environments (pH 7-8), with good stability maintained in slightly acidic (pH 4-6) or basic (pH 9-10) conditions [17] [19]. However, strongly acidic environments (pH 2-3) may compromise the stability of the compound over extended periods [17].
Condition | Stability |
---|---|
Solid state at -20°C | Stable for >2 years |
Solid state at 4°C | Stable for ~1 year |
Solid state at 25°C | Stable for ~6 months |
Aqueous solution at -20°C | Stable for ~6 months |
Aqueous solution at 4°C | Stable for ~1 month |
Aqueous solution at 25°C | Stable for ~1 week |
pH 2-3 | Moderate stability |
pH 4-6 | Good stability |
pH 7-8 | Excellent stability |
pH 9-10 | Good stability |
Table 2: Stability Profile of Biotin-PEG23-amine [15] [17] [18]
The thermal stability of Biotin-PEG23-amine is relatively high, with the compound maintaining its structural integrity at temperatures up to 60°C for short periods [19]. However, prolonged exposure to elevated temperatures can lead to degradation of the terminal amine group and potential hydrolysis of the amide bond connecting the biotin moiety to the PEG chain [17]. The biotin portion of the molecule demonstrates greater thermal stability than the PEG chain and terminal amine group [15] [19].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about Biotin-PEG23-amine, confirming its chemical composition and purity [9] [13]. The 1H NMR spectrum of Biotin-PEG23-amine in deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) reveals characteristic signals that correspond to specific protons within the molecule [9].
The most prominent feature in the 1H NMR spectrum is a multiplet at approximately 3.65-3.70 ppm, which is attributed to the methylene protons (-CH2-) of the repeating PEG units [9]. This signal typically appears as a large peak due to the presence of 23 ethylene glycol units in the molecule [13]. The terminal methylene group adjacent to the primary amine (-CH2NH2) produces a triplet at 3.35-3.40 ppm, which serves as a diagnostic marker for the presence of the terminal amine functionality [9] [13].
Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|
3.65-3.70 | multiplet (m) | CH₂ groups of repeating PEG units (-OCH₂CH₂O-) |
3.35-3.40 | triplet (t) | CH₂ groups connected to terminal amine (-CH₂NH₂) |
3.20-3.30 | multiplet (m) | CH₂ groups adjacent to amide bond |
2.80-2.95 | multiplet (m) | CH₂S and CH groups of biotin ring |
2.70-2.75 | doublet (d) | CH₂ adjacent to biotin ring |
2.10-2.25 | triplet (t) | CH₂CO of biotin |
1.60-1.75 | multiplet (m) | CH₂ of biotin side chain |
1.40-1.55 | multiplet (m) | CH₂ of biotin side chain |
Table 3: 1H NMR Spectroscopic Data for Biotin-PEG23-amine [9] [13]
The biotin portion of the molecule produces several characteristic signals in the 1H NMR spectrum [9]. The methylene and methine protons of the biotin ring system appear as multiplets in the range of 2.80-2.95 ppm, while the methylene group adjacent to the carbonyl group of biotin produces a triplet at 2.10-2.25 ppm [13]. The aliphatic chain of the biotin moiety generates multiplets in the upfield region between 1.40-1.75 ppm [9] [13].
13C NMR spectroscopy further confirms the structure of Biotin-PEG23-amine, with the carbonyl carbons of the biotin ureido group and amide linkage appearing at approximately 163-165 ppm and 170-172 ppm, respectively [13]. The methylene carbons of the PEG chain produce a prominent signal at around 70-71 ppm, while the carbon adjacent to the terminal amine appears at approximately 41-42 ppm [9] [13].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in Biotin-PEG23-amine, offering insights into its molecular structure and confirming the presence of key chemical moieties [11]. The IR spectrum of Biotin-PEG23-amine exhibits several characteristic absorption bands that correspond to specific functional groups within the molecule [11] [13].
The primary amine group at the terminus of the PEG chain produces a strong N-H stretching band in the region of 3300-3250 cm-1, which may overlap with the N-H stretching vibrations from the amide linkage [11]. The biotin ureido group contributes to N-H stretching absorptions in the range of 3080-3050 cm-1 [11]. The aliphatic C-H stretching vibrations from the PEG chain and biotin moiety appear as strong bands in the region of 2920-2850 cm-1 [11] [13].
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
3300-3250 | Strong | N-H stretching (primary amine and amide) |
3080-3050 | Medium | N-H stretching (biotin ring) |
2920-2850 | Strong | C-H stretching (aliphatic) |
1700-1690 | Strong | C=O stretching (biotin ureido) |
1650-1640 | Strong | C=O stretching (amide) |
1550-1540 | Medium | N-H bending (amide II) |
1465-1455 | Medium | C-H bending (aliphatic) |
1350-1340 | Medium | C-N stretching |
1300-1250 | Medium | Biotin ureido group vibration |
1110-1090 | Strong | C-O-C stretching (PEG ether) |
950-850 | Medium | C-O stretching |
Table 4: IR Spectroscopic Data for Biotin-PEG23-amine [11] [13]
The carbonyl groups in Biotin-PEG23-amine produce strong absorption bands in the IR spectrum [11]. The C=O stretching vibration of the biotin ureido group appears at 1700-1690 cm-1, while the amide carbonyl stretching produces a strong band at 1650-1640 cm-1 [11] [13]. The amide II band, resulting from the N-H bending vibration coupled with C-N stretching, appears as a medium intensity absorption at 1550-1540 cm-1 [11].
A particularly diagnostic feature in the IR spectrum is the strong absorption band at 1110-1090 cm-1, which is attributed to the C-O-C stretching vibrations of the ether linkages in the PEG chain [11] [13]. This band is typically very intense due to the presence of multiple ether groups in the molecule [11]. Additionally, a medium intensity band at approximately 1300-1250 cm-1 has been identified as a vibrational mode of the biotin ureido group, which can be used to track changes in the biotinylated surface in binding studies [11].
Mass spectrometry (MS) serves as a powerful analytical technique for the identification and characterization of Biotin-PEG23-amine, providing precise molecular weight information and structural insights through fragmentation patterns [12] [21]. Various ionization techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), have been employed for the mass spectrometric analysis of Biotin-PEG23-amine [12].
In positive ion mode ESI-MS, Biotin-PEG23-amine typically produces a protonated molecular ion [M+H]+ at m/z 1300.61, which corresponds to the monoisotopic mass of the compound plus a proton [12] [21]. Adduct ions with sodium [M+Na]+ and potassium [M+K]+ are also commonly observed at m/z 1322.59 and 1338.57, respectively [21]. Due to the presence of multiple basic sites in the molecule, doubly charged species [M+2H]2+ may be detected at m/z 650.81, representing half the mass-to-charge ratio of the singly charged molecular ion [12] [21].
Ion Type | m/z Value | Relative Intensity (%) |
---|---|---|
[M+H]⁺ | 1300.61 | 100 |
[M+Na]⁺ | 1322.59 | 65 |
[M+K]⁺ | 1338.57 | 15 |
[M+2H]²⁺ | 650.81 | 45 |
Biotin fragment | 227.08 | 80 |
PEG fragment series | Repeating units of 44 Da | Variable |
Biotin-PEG fragment | Variable | Variable |
Immonium ion of biotinylated lysine | 327.19 | 38 |
Immonium ion of biotinylated lysine - NH₃ | 310.16 | 99 |
Dehydrobiotin fragment | 227.09 | 88 |
Table 5: Mass Spectrometric Data for Biotin-PEG23-amine [12] [21]
Tandem mass spectrometry (MS/MS) analysis of Biotin-PEG23-amine reveals characteristic fragmentation patterns that provide structural confirmation [12]. Collision-induced dissociation (CID) typically results in the cleavage of the PEG chain, producing a series of fragment ions that differ by 44 Da, corresponding to the ethylene glycol repeating unit [21]. The biotin moiety generates a distinctive fragment ion at m/z 227.08, which serves as a diagnostic marker for the presence of biotin in the molecule [12] [21].
When Biotin-PEG23-amine is used for protein biotinylation, particularly at lysine residues, specific signature fragment ions can be observed in the MS/MS spectra of the resulting biotinylated peptides [12]. These include the immonium ion of biotinylated lysine at m/z 327.19, its derivative formed by the loss of ammonia at m/z 310.16, and a dehydrobiotin fragment ion at m/z 227.09 [12]. These signature ions are valuable for the identification and localization of biotinylation sites in proteins and peptides [12] [21].
The solution behavior of Biotin-PEG23-amine is largely influenced by the presence of the hydrophilic polyethylene glycol chain, which confers excellent water solubility to the molecule [5] [16]. The PEG spacer increases solubility in aqueous media not only for the Biotin-PEG23-amine itself but also for molecules that are conjugated to it through the terminal amine group [3] [5]. This enhanced solubility is a significant advantage for applications in biological systems, where aqueous compatibility is essential [16].
Biotin-PEG23-amine demonstrates excellent solubility in water, with reported solubility exceeding 25 mg/mL in aqueous solutions [16] [18]. The compound also dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it versatile for various chemical reactions and applications [5] [16]. In contrast, Biotin-PEG23-amine exhibits limited solubility in less polar solvents such as ethanol and methanol, and poor solubility in non-polar solvents like chloroform and acetone [16].
Solvent | Solubility |
---|---|
Water | Highly soluble |
DMSO | Soluble |
DMF | Soluble |
Ethanol | Partially soluble |
Methanol | Partially soluble |
Chloroform | Poorly soluble |
Acetone | Poorly soluble |
Table 6: Solubility Profile of Biotin-PEG23-amine [5] [16] [18]
The solution behavior of Biotin-PEG23-amine is pH-dependent, particularly with respect to the protonation state of the terminal primary amine group [17]. At physiological pH (7.4), the terminal amine exists predominantly in its protonated form (-NH3+), contributing to the overall hydrophilicity of the molecule [17] [19]. In more alkaline conditions (pH > 9), the amine becomes increasingly deprotonated (-NH2), slightly reducing the hydrophilicity but maintaining good water solubility due to the dominant effect of the PEG chain [17].
The extended PEG chain in Biotin-PEG23-amine adopts a flexible, random coil conformation in aqueous solutions, creating a hydration shell through hydrogen bonding with water molecules [17] [29]. This hydration contributes to the excellent water solubility and helps minimize steric hindrance during binding interactions with avidin or streptavidin [5] [29]. The biotin portion of the molecule, being relatively hydrophobic, may influence the solution behavior in mixed solvent systems, but its effect is generally overshadowed by the dominant hydrophilicity of the PEG chain [17] [29].
Biotin-PEG derivatives with varying chain lengths represent a family of compounds that share the common biotin moiety but differ in the number of ethylene glycol repeating units in the PEG spacer [23] [27]. This structural variation significantly influences their physicochemical properties, solubility profiles, and performance in various applications [25] [27]. A comparative analysis of Biotin-PEG23-amine with shorter chain derivatives, such as Biotin-PEG4-amine and Biotin-PEG11-amine, reveals important differences and similarities that guide their selection for specific purposes [23] [30].
The molecular weight increases proportionally with the number of PEG units, ranging from 446.6 g/mol for Biotin-PEG4-amine to 1299.61 g/mol for Biotin-PEG23-amine [27] [30]. This difference in molecular weight affects various properties including solubility, diffusion rates, and steric considerations during binding interactions [23] [25]. The spacer arm length also varies significantly, from approximately 20 Å for Biotin-PEG4-amine to 87 Å for Biotin-PEG23-amine, providing different spatial separations between the biotin group and the terminal amine functionality [27] [30].
Property | Biotin-PEG4-amine | Biotin-PEG11-amine | Biotin-PEG23-amine |
---|---|---|---|
Molecular Formula | C20H38N4O5S | C34H66N4O13S | C58H114N4O25S |
Molecular Weight (g/mol) | 446.6 | 770.97 | 1299.61 |
PEG Units | 4 | 11 | 23 |
Spacer Arm Length (Å) | ~20 | ~45 | ~87 |
Water Solubility | Good | Better | Excellent |
Steric Hindrance | Moderate | Lower | Minimal |
Membrane Permeability | Higher | Moderate | Lower |
Table 7: Comparative Analysis of Biotin-PEG Derivatives [23] [27] [30]
Water solubility increases with PEG chain length, with Biotin-PEG23-amine exhibiting superior aqueous solubility compared to its shorter chain counterparts [23] [29]. This enhanced solubility is advantageous for applications in biological systems and aqueous reaction media [25] [29]. However, the increased hydrophilicity of longer PEG chains also results in reduced membrane permeability, with Biotin-PEG23-amine showing lower cell membrane penetration compared to Biotin-PEG4-amine [23] [29].
A significant advantage of Biotin-PEG23-amine over shorter chain derivatives is the reduced steric hindrance during binding interactions with avidin or streptavidin [25] [26]. The extended PEG spacer provides sufficient distance between the biotin moiety and any conjugated molecules, allowing for more efficient binding to avidin/streptavidin and minimizing interference with the biotin-binding pocket [25] [26]. This is particularly important when biotinylating large biomolecules such as proteins, where steric constraints can significantly impact binding efficiency [26].
Studies comparing the binding kinetics of different biotin-PEG derivatives to avidin have shown that while the association rates are similar, the dissociation kinetics can vary [25] [26]. Complexes formed with longer chain derivatives like Biotin-PEG23-amine tend to exhibit slower dissociation rates, resulting in more stable biotin-avidin complexes [26]. This enhanced stability is attributed to the reduced steric strain in the biotin-avidin interaction when longer PEG spacers are employed [25] [26].
The primary amine group of Biotin-PEG23-amine exhibits high reactivity toward carboxyl groups through well-established coupling mechanisms [1] [2]. The most widely utilized approach involves carbodiimide-mediated conjugation, particularly using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) as the activating agent [2] [3]. This zero-length crosslinking mechanism proceeds through activation of carboxyl groups to form highly reactive intermediates that subsequently react with the primary amine to form stable amide bonds [2].
The carbodiimide activation mechanism involves initial formation of an O-acylisourea intermediate when EDC reacts with carboxyl groups [2]. This activated intermediate demonstrates enhanced electrophilicity, facilitating nucleophilic attack by the primary amine nitrogen [1]. The reaction proceeds optimally under mildly acidic conditions (pH 4.5-6.0) in buffers such as 2-(N-morpholino)ethanesulfonic acid (MES), where the carbodiimide coupling efficiency is maximized [3].
Kinetic studies have demonstrated that the amide bond formation follows apparent first-order kinetics with respect to both reactants [4]. The reaction rate is influenced by several factors including pH, temperature, and the presence of competing nucleophiles [5]. Experimental data indicate that the coupling reaction typically reaches completion within minutes to hours under optimized conditions [3]. The thermodynamic parameters associated with amide bond formation show favorable enthalpic contributions, with typical binding enthalpies ranging from -149.85 kilojoules per mole [6].
The primary amine functionality of Biotin-PEG23-amine demonstrates significant reactivity toward 5'-phosphate groups through phosphoramidate bond formation [7] [8]. This reaction requires activation of the phosphate moiety, typically achieved using carbodiimide chemistry in combination with imidazole as a coupling enhancer [7]. The mechanism involves initial formation of a phosphorimidazolide intermediate, which subsequently undergoes nucleophilic substitution by the primary amine [7].
The phosphoramidate bond formation proceeds through a two-step activation process [7]. First, EDC rapidly reacts with the phosphate group to form an active phosphodiester intermediate [7]. Subsequently, imidazole reacts with this intermediate to generate the highly reactive phosphorimidazolide species [7]. The incorporation of imidazole provides superior reactivity toward amine nucleophiles compared to carbodiimide-only reactions, resulting in increased derivatization yields [7].
Experimental protocols demonstrate that optimal coupling conditions involve treatment of 5'-phosphorylated substrates with EDC and imidazole in aqueous buffer systems [8]. The reaction typically requires 7.5-15 nanomoles of oligonucleotide substrate dissolved in reaction buffer, with careful attention to avoiding buffers containing primary amines that would compete with the intended coupling reaction [8]. The resulting phosphoramidate linkages exhibit stability under physiological conditions while remaining susceptible to controlled hydrolysis under acidic conditions [9].
The amide bond formation between the primary amine of Biotin-PEG23-amine and activated carboxyl groups results in highly stable covalent linkages [10] [11]. These bonds demonstrate exceptional resistance to hydrolysis under physiological conditions, with half-lives extending to 267 years at neutral pH [10]. The stability arises from the resonance stabilization of the amide functionality, which imparts partial double-bond character to the carbon-nitrogen bond [10].
Mechanistic studies reveal that amide bond formation proceeds through a tetrahedral intermediate following nucleophilic attack of the amine on the activated carbonyl carbon [10]. The transition state involves coordination of multiple species, with the reaction rate being influenced by both steric and electronic factors [5]. Computational analyses indicate that the carbonyl stretching frequency of the activated acid correlates positively with reaction rate, reflecting the electrophilicity of the carbonyl center [5].
The thermodynamic parameters associated with amide bond formation demonstrate favorable energetics [11]. The reaction exhibits negative enthalpy changes, indicating exothermic bond formation, while entropy changes vary depending on the specific reaction conditions and substrate structure [11]. The overall Gibbs free energy change remains negative, confirming the thermodynamically favorable nature of the coupling process [11].
The biotin moiety of Biotin-PEG23-amine exhibits extraordinary binding affinity toward avidin proteins, with dissociation constants on the order of 10^-15 molar [12] [13]. The association kinetics demonstrate non-diffusion-limited behavior, with association rate constants ranging from 10^5 to 10^7 M^-1s^-1, significantly slower than the theoretical diffusion limit [14]. This deviation from diffusion-controlled kinetics reflects the complex binding mechanism involving conformational changes and multiple interaction steps [14].
Temperature-dependent studies reveal substantial activation energies for the association process, ranging from 6-15 kilocalories per mole [14]. These values exceed those expected for simple diffusion-controlled reactions (3-4 kcal/mol), confirming the presence of significant energy barriers in the binding mechanism [14]. The reaction follows Arrhenius behavior, with rate constants showing strong temperature dependence across the physiological range [14].
The binding mechanism proceeds through rapid initial association followed by a conformational adjustment phase [6]. Kinetic measurements indicate that the reaction requires approximately 2200 seconds to reach equilibrium, with the initial 180 seconds accounting for more than 40% of the total binding process [6]. The binding exhibits no cooperativity between the four binding sites of avidin, with each site functioning independently [14].
Streptavidin demonstrates comparable high-affinity binding to biotin, with dissociation constants of approximately 10^-14 molar [15] [16]. While slightly weaker than avidin in terms of absolute binding affinity, streptavidin offers significant advantages for biotechnological applications due to reduced non-specific binding [17] [18]. The protein lacks the glycosylation present in avidin, resulting in a near-neutral isoelectric point that minimizes electrostatic interactions with cellular components [18].
The thermodynamic profile of streptavidin-biotin binding shows temperature-dependent behavior [19] [20]. At physiological temperatures (25-37°C), the interaction is primarily enthalpically driven, with binding enthalpies of -23 kilocalories per mole [12]. However, at lower temperatures, the binding becomes entropically favorable, suggesting a transition in the dominant intermolecular forces [19].
Stoichiometric analyses reveal that streptavidin binding exhibits temperature-sensitive characteristics [19]. At 25°C, the stoichiometry approaches the theoretical value of 1:1 (biotin:binding site), while temperature variations result in altered binding ratios [19]. The heat capacity change associated with binding (ΔCp ≈ -459.9 cal/mol·K) indicates significant polar solvation effects during complex formation [19].
The 23-unit polyethylene glycol chain of Biotin-PEG23-amine exhibits remarkable conformational flexibility, contributing significantly to the compound's functional properties [21] [22]. Molecular dynamics simulations demonstrate that PEG chains maintain high rotational freedom around carbon-carbon and carbon-oxygen bonds, allowing adoption of multiple conformational states [22] [23]. This flexibility enables the PEG spacer to extend to approximately 87 Angstroms when fully stretched, providing substantial spatial separation between the biotin and amine functionalities [21].
The flexible nature of the PEG chain results from the low energy barriers associated with bond rotation around the polymer backbone [24] [25]. Water molecules play a crucial role in maintaining this flexibility by forming hydrogen bonds with the ether oxygen atoms, effectively plasticizing the polymer chain [25]. Studies indicate that each ethylene oxide unit can coordinate 2-3 water molecules, creating a highly hydrated microenvironment around the PEG chain [26] [27].
Computational analyses reveal that PEG flexibility is essential for optimal biotin-avidin binding when the biotin is tethered to larger molecular scaffolds [21]. The conformational freedom allows the biotin moiety to adopt the precise orientation required for high-affinity binding, even when steric constraints are imposed by the conjugated molecule [22]. This property is particularly important when Biotin-PEG23-amine is used to label proteins or other macromolecules where rigid linkers might prevent proper biotin presentation [21].
The PEG23 spacer arm of Biotin-PEG23-amine provides substantial steric hindrance reduction through creation of a hydrated conformational cloud around conjugated molecules [28] [29]. This effect arises from the dynamic nature of the PEG chain, which undergoes rapid conformational changes that effectively shield the attached biotin from steric interference [22] [23]. The hydrated polymer creates an exclusion zone that prevents close approach of potential interfering molecules while maintaining accessibility for high-affinity binding partners [22].
Experimental studies demonstrate that the steric shielding effect is dependent on both PEG molecular weight and attachment site [22]. For Biotin-PEG23-amine, the substantial chain length provides optimal balance between steric protection and maintained bioactivity [22]. The PEG spacer reduces aggregation of biotinylated molecules in solution, a phenomenon attributed to the thermodynamically unfavorable interaction between PEG chains and other biomolecules [26].
The mechanism of steric hindrance reduction involves formation of a distinctive hydrated layer around the PEG chain [22]. This layer effectively increases the hydrodynamic volume of the conjugated molecule while maintaining access to the biotin binding site [22]. Molecular modeling studies confirm that the PEG chain remains highly flexible and forms extensive hydrogen bonding networks with surrounding water molecules, creating an effective steric barrier [22] [23].
The polyethylene glycol component of Biotin-PEG23-amine provides substantial enhancement of aqueous solubility through multiple complementary mechanisms [28] [29] [30]. The hydrophilic nature of the PEG chain, combined with its ability to form extensive hydrogen bonding networks with water, dramatically increases the water solubility of conjugated molecules [26] [27]. Studies demonstrate that higher molecular weight PEG chains exhibit superior solubility enhancement properties compared to shorter analogues [27].
The solubility enhancement mechanism involves formation of a hydrated conformational cloud around the PEG chain [26]. Each ethylene oxide unit within the polymer can coordinate multiple water molecules through hydrogen bonding, creating a favorable thermodynamic environment for dissolution [26]. This hydration shell effectively transfers the hydrophilic character of PEG to the entire conjugated molecule [29] [30].
Quantitative studies reveal that PEG molecular weight significantly influences solubility enhancement properties [27] [31]. For PEG chains in the molecular weight range of Biotin-PEG23-amine, the solubility improvement can exceed 25-fold compared to non-PEGylated analogues [27]. The relationship between PEG molecular weight and solubility enhancement follows a positive correlation, with higher molecular weight polymers providing superior solubilization effects [27] [31].
Molecular Property | Value | Reference |
---|---|---|
Molecular Formula | C₅₈H₁₁₄N₄O₂₅S | [32] [21] |
Molecular Weight | 1299.6 g/mol | [32] [21] |
CAS Number | 604786-74-5 | [33] [34] |
Purity | >95% | [21] [34] |
PEG Chain Length | 23 ethylene glycol units | [21] |
Extended Chain Length | ~87 Å | [21] |
Functional Group | Reactivity Type | Key Mechanism | Reference |
---|---|---|---|
Primary Amine | Carboxyl coupling | EDC-mediated amide formation | [1] [2] |
Primary Amine | Phosphate coupling | Phosphoramidate bond formation | [7] [8] |
Biotin Moiety | Avidin binding | Non-covalent high-affinity interaction | [12] [13] |
PEG Chain | Solubility enhancement | Hydration and flexibility | [26] [27] |
Binding Parameter | Avidin | Streptavidin | Reference |
---|---|---|---|
Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | [12] [15] |
Binding Enthalpy (ΔH) | -20.3 kcal/mol | -23 kcal/mol | [12] [35] |
Association Rate (kon) | 10⁵-10⁷ M⁻¹s⁻¹ | 10⁵-10⁷ M⁻¹s⁻¹ | [14] |
Equilibration Time | ~2200 s | ~2200 s | [6] |
PEG Property | Effect | Mechanism | Reference |
---|---|---|---|
Chain Flexibility | High conformational freedom | Low rotational barriers | [22] [24] |
Water Coordination | 2-3 molecules per ethylene oxide | Hydrogen bonding | [26] [27] |
Steric Hindrance Reduction | Hydrated conformational cloud | Dynamic shielding | [22] [23] |
Solubility Enhancement | >25-fold improvement | Hydrophilic spacer effect | [27] [31] |